1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with three methyl groups attached at positions 1, 5, and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1H-imidazole-4,5-diamine with 2,4-pentanedione in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
- 1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine
- Imidazo[1,5-a]pyrimidine derivatives
Uniqueness
1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at positions 1, 5, and 7 enhances its lipophilicity and may influence its interaction with biological targets. Additionally, the fused imidazole and pyridine rings provide a rigid and planar structure, contributing to its stability and reactivity .
Properties
CAS No. |
401560-75-6 |
---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1,5,7-trimethylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-5-4-6(2)11-8-7(5)13(3)9(10)12-8/h4H,1-3H3,(H2,10,11,12) |
InChI Key |
DIDVKXWHIBQWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1N(C(=N2)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.